molecular formula C20H16N4O2S B2870188 2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone CAS No. 852376-90-0

2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone

Cat. No.: B2870188
CAS No.: 852376-90-0
M. Wt: 376.43
InChI Key: PRPJQEFAUBPHBS-UHFFFAOYSA-N
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Description

2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazolopyridazine derivatives, which have been studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Mechanism of Action

Target of Action

The compound 2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They are known to interact with different target receptors, making them a promising pharmacophore in drug design .

Mode of Action

The compound’s mode of action is primarily through its interaction with its target receptors. The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core allow it to make specific interactions with these receptors . In the context of anticancer activity, some derivatives of this class have shown promising dual enzyme inhibition of PARP-1 and EGFR .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, in the case of anticancer activity, the compound can induce apoptosis in cancer cells . This is achieved by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for these compounds .

Result of Action

The result of the compound’s action can be seen at the molecular and cellular levels. For instance, certain derivatives have shown potent cytotoxic activities against cancer cells . One such derivative induced apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase .

Preparation Methods

The synthesis of 2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone typically involves multiple steps. One common synthetic route starts with the preparation of 6-hydrazinyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine. This intermediate is then reacted with 2-chloro-1-phenylethanone in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:

Comparison with Similar Compounds

2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone can be compared with other triazolopyridazine derivatives, such as:

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-26-16-9-7-15(8-10-16)20-22-21-18-11-12-19(23-24(18)20)27-13-17(25)14-5-3-2-4-6-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPJQEFAUBPHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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